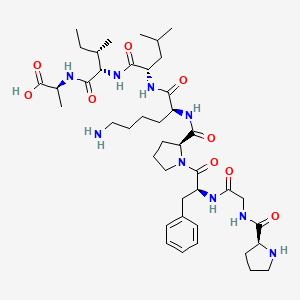
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activity and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-isoleucyl) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-lysyl, L-prolyl, L-phenylalanyl, L-glycyl, and L-prolyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptides simultaneously, increasing efficiency and reducing the risk of human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various chemical reagents, including alkylating agents or acylating agents, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
科学研究应用
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and biomaterials.
作用机制
The mechanism of action of L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.
相似化合物的比较
Similar Compounds
L-Prolyl-L-phenylalanyl-L-proline: A shorter peptide with similar structural features.
L-Leucyl-L-isoleucyl-L-alanine: Another peptide with overlapping amino acid sequences.
L-Phenylalanyl-L-prolyl-L-lysyl: A peptide with a similar sequence but different order of amino acids.
Uniqueness
L-Prolylglycyl-L-phenylalanyl-L-prolyl-L-lysyl-L-leucyl-L-isoleucyl-L-alanine is unique due to its specific sequence and combination of amino acids, which confer distinct biological and chemical properties. Its longer chain length and specific arrangement of amino acids may result in unique interactions with molecular targets and distinct biological activities compared to shorter or differently ordered peptides.
属性
CAS 编号 |
666707-53-5 |
|---|---|
分子式 |
C42H67N9O9 |
分子量 |
842.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-3-phenyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C42H67N9O9/c1-6-26(4)35(40(57)46-27(5)42(59)60)50-38(55)31(22-25(2)3)49-37(54)30(16-10-11-19-43)48-39(56)33-18-13-21-51(33)41(58)32(23-28-14-8-7-9-15-28)47-34(52)24-45-36(53)29-17-12-20-44-29/h7-9,14-15,25-27,29-33,35,44H,6,10-13,16-24,43H2,1-5H3,(H,45,53)(H,46,57)(H,47,52)(H,48,56)(H,49,54)(H,50,55)(H,59,60)/t26-,27-,29-,30-,31-,32-,33-,35-/m0/s1 |
InChI 键 |
AZJCZBIJNCQZAM-HLJPIINISA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3 |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[Chloro(dinitro)methyl]-1,3,5-triazine](/img/structure/B12530909.png)



![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)
boranyl](/img/structure/B12530955.png)
![4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12530957.png)


![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)
